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molecular formula C7H5Br2Cl B1289240 1-Bromo-3-(bromomethyl)-5-chlorobenzene CAS No. 762292-63-7

1-Bromo-3-(bromomethyl)-5-chlorobenzene

Cat. No. B1289240
M. Wt: 284.37 g/mol
InChI Key: JDJGQVIVJNGFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07273882B2

Procedure details

Step G2. The mixture of 3-bromo-5-chlorotoluene (9 g, 43.8 mmol), NBS (8.19 g, 46 mmol), and AIBN (200 mg) in carbon tetrachloride (50 mL) was heated at 80° C. for 3 hours. The resulting mixture was run through a silicon gel column with dichloromethane as the eluant. The fraction was collected and solvent was removed by rotovap, crude 1-bromo-3-(bromomethyl)-5-chlorobenzene (3) was obtained as a brown residue and used in the next step without further purification.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
8.19 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([Cl:8])[CH:7]=1.C1C(=O)N([Br:17])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C.ClCCl>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([CH2:9][Br:17])[CH:3]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Cl)C
Name
Quantity
8.19 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
200 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The fraction was collected
CUSTOM
Type
CUSTOM
Details
solvent was removed by rotovap

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)Cl)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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